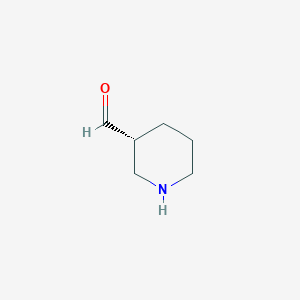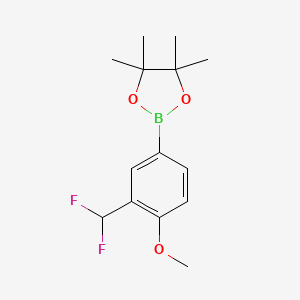![molecular formula C8H13ClN2O3 B15306938 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)
2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride is a chemical compound with a molecular formula of C8H12N2O2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The hydrochloride salt is formed by treating the free acid with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}acetic acid hydrochloride
- 2-{[1-(propan-2-yl)-1H-pyrazol-5-yl]oxy}acetic acid hydrochloride
Uniqueness
2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C8H13ClN2O3 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
2-(1-propan-2-ylpyrazol-4-yl)oxyacetic acid;hydrochloride |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-6(2)10-4-7(3-9-10)13-5-8(11)12;/h3-4,6H,5H2,1-2H3,(H,11,12);1H |
InChIキー |
KDOGOPXHAVVYDU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C=N1)OCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B15306864.png)


![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)


![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)


